Cas no 879131-26-7 (1H-PYRAZOLE, 1-(4-CHLOROPHENYL)-5-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-)

1H-Pyrazole, 1-(4-chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)-, is a heterocyclic compound featuring a pyrazole core substituted with chlorophenyl, nitrophenyl, and trifluoromethyl groups. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The presence of electron-withdrawing substituents (nitro and trifluoromethyl) enhances reactivity, particularly in nucleophilic substitution or coupling reactions. The chlorophenyl moiety contributes to lipophilicity, influencing bioavailability and binding affinity. This compound serves as a versatile intermediate in the synthesis of biologically active molecules, including potential kinase inhibitors or antimicrobial agents. Its well-defined substitution pattern allows for precise modifications in drug discovery and material science applications.
1H-PYRAZOLE, 1-(4-CHLOROPHENYL)-5-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)- structure
879131-26-7 structure
商品名:1H-PYRAZOLE, 1-(4-CHLOROPHENYL)-5-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-
CAS番号:879131-26-7
MF:C16H9N3O2F3Cl
メガワット:367.71
CID:3231320
PubChem ID:11703370

1H-PYRAZOLE, 1-(4-CHLOROPHENYL)-5-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)- 化学的及び物理的性質

名前と識別子

    • 1H-PYRAZOLE, 1-(4-CHLOROPHENYL)-5-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-
    • 1-(4-chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole
    • 1-(4-chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
    • AKOS025212052
    • MFCD08447551
    • 879131-26-7
    • インチ: InChI=1S/C16H9ClF3N3O2/c17-11-3-7-12(8-4-11)22-14(9-15(21-22)16(18,19)20)10-1-5-13(6-2-10)23(24)25/h1-9H
    • InChIKey: BTUKHNJGCRAHBF-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 367.0335387Da
  • どういたいしつりょう: 367.0335387Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 2
  • 複雑さ: 472
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.9

1H-PYRAZOLE, 1-(4-CHLOROPHENYL)-5-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1633783-2.5g
1-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
879131-26-7 98%
2.5g
¥5032.00 2024-04-27

1H-PYRAZOLE, 1-(4-CHLOROPHENYL)-5-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)- 関連文献

1H-PYRAZOLE, 1-(4-CHLOROPHENYL)-5-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-に関する追加情報

1H-Pyrazole, 1-(4-Chlorophenyl)-5-(4-Nitrophenyl)-3-(Trifluoromethyl) - A Comprehensive Overview

CAS No 879131-26-7 corresponds to the compound named 1H-Pyrazole, 1-(4-Chlorophenyl)-5-(4-Nitrophenyl)-3-(Trifluoromethyl), which is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is notable for its unique structure, which combines a pyrazole ring with substituents such as a chlorophenyl group, a nitrophenyl group, and a trifluoromethyl group. These substituents contribute to its distinct chemical properties and reactivity.

The pyrazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. In this compound, the pyrazole ring is substituted at position 1 with a 4-chlorophenyl group, at position 5 with a 4-nitrophenyl group, and at position 3 with a trifluoromethyl group. The presence of these substituents significantly influences the electronic properties of the molecule, making it suitable for various applications in drug design, agrochemicals, and advanced materials.

Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the bioavailability and stability of drug molecules. Similarly, the nitrophenyl group contributes to the molecule's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. The combination of these groups in the same molecule makes it a promising candidate for developing new therapeutic agents.

In terms of synthesis, this compound can be prepared through various routes, including nucleophilic substitution, coupling reactions, and cyclization processes. Researchers have explored optimized synthetic pathways to improve yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported as an efficient method for constructing the carbon-nitrogen bonds in this molecule.

The application of this compound extends beyond medicinal chemistry. Its unique electronic properties make it a valuable component in the development of advanced materials such as organic semiconductors and sensors. The presence of electron-withdrawing groups like the trifluoromethyl and nitrophenyl groups enhances the molecule's ability to conduct electricity and respond to external stimuli, making it suitable for use in electronic devices.

In conclusion, CAS No 879131-26-7, or 1H-Pyrazole, 1-(4-Chlorophenyl)-5-(4-Nitrophenyl)-3-(Trifluoromethyl), is a versatile compound with wide-ranging applications in chemistry and materials science. Its unique structure and functional groups make it an attractive candidate for both academic research and industrial applications.

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